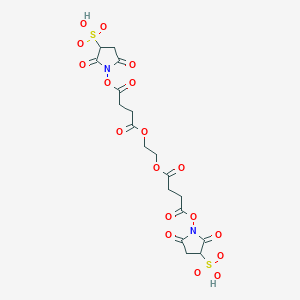
2-Chloro-5-nitro-N-4-pyridinylbenzamide
Vue d'ensemble
Description
T0070907 est un antagoniste puissant et sélectif du récepteur activé par les proliférateurs de peroxysomes gamma (PPARγ). Il est connu pour sa capacité à inhiber la fonction du PPARγ en modifiant de manière covalente son résidu cystéine 313, modifiant ainsi la conformation de son domaine de liaison aux ligands . Ce composé a été largement étudié pour son rôle dans divers processus biologiques, notamment l'adipogenèse, la prolifération des cellules cancéreuses et l'inflammation .
Applications De Recherche Scientifique
T0070907 has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-5-nitro-N-4-pyridinylbenzamide, also known as T0070907, is PPARγ (Peroxisome proliferator-activated receptor gamma) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
T0070907 acts as a potent, specific, irreversible, and high-affinity antagonist of PPARγ . It binds to PPARγ with a Ki of 1 nM, indicating a very high binding affinity . This interaction inhibits the activity of PPARγ, leading to changes in the expression of genes regulated by this receptor .
Biochemical Pathways
Given its antagonistic action on pparγ, it is likely to impact pathways related to lipid metabolism, glucose homeostasis, and inflammation, which are known to be regulated by pparγ .
Pharmacokinetics
Its cell-permeable nature suggests that it can be absorbed and distributed within the body
Result of Action
The molecular and cellular effects of T0070907’s action are primarily related to its inhibition of PPARγ. By antagonizing PPARγ, T0070907 can alter the expression of PPARγ-regulated genes, potentially leading to changes in lipid metabolism, glucose homeostasis, and inflammatory responses .
Analyse Biochimique
Biochemical Properties
2-Chloro-5-nitro-N-4-pyridinylbenzamide acts as a potent, specific, irreversible, and high-affinity antagonist of PPARγ . PPARγ is a type of protein that belongs to the nuclear receptor superfamily and plays essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Cellular Effects
The compound exerts its effects on various types of cells by acting as an antagonist of PPARγ . By inhibiting PPARγ, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to PPARγ, thereby inhibiting its activity . This binding interaction leads to changes in gene expression and cellular metabolism .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de T0070907 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression pour obtenir le produit souhaité .
Méthodes de production industrielle
La production industrielle de T0070907 suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques avancées telles que des réacteurs à écoulement continu et des plateformes de synthèse automatisées. Des mesures de contrôle de la qualité sont mises en œuvre pour garantir la cohérence et la sécurité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
T0070907 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium et des nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction spécifique, mais impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables .
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de T0070907 peut conduire à la formation de dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
T0070907 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier la fonction du PPARγ et son rôle dans divers processus chimiques.
Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant le PPARγ.
Mécanisme d'action
T0070907 exerce ses effets en se liant au domaine de liaison aux ligands du PPARγ et en modifiant de manière covalente son résidu cystéine 313. Cette modification modifie la conformation du PPARγ, empêchant le recrutement de coactivateurs et favorisant le recrutement de corépresseurs. En conséquence, l'activité transcriptionnelle du PPARγ est inhibée, entraînant des modifications de l'expression des gènes cibles impliqués dans divers processus biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Rosiglitazone : Un médicament de la classe des thiazolidinediones qui agit comme un agoniste complet du PPARγ, favorisant son activité transcriptionnelle.
Unicité de T0070907
T0070907 est unique dans sa capacité à inhiber sélectivement le PPARγ par modification covalente, ce qui en fait un outil précieux pour étudier la fonction de ce récepteur. Sa forte affinité de liaison et sa spécificité le distinguent des autres antagonistes et agonistes du PPARγ.
Propriétés
IUPAC Name |
2-chloro-5-nitro-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-2-1-9(16(18)19)7-10(11)12(17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPJSHKMZHWJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380504 | |
| Record name | 2-Chloro-5-nitro-N-pyridin-4-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313516-66-4 | |
| Record name | 2-Chloro-5-nitro-N-4-pyridinylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313516-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | T 0070907 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313516664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-nitro-N-pyridin-4-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | T0070907 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | T0070907 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2LK5944GW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[3-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-methylindol-1-yl]acetate](/img/structure/B1682494.png)












